6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester
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Overview
Description
6-cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester is a member of pyrimidines.
Scientific Research Applications
Synthesis and Characterization
The compound 6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester has been the subject of various synthesis and characterization studies. For instance, it has been involved in the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, where the structures of the newly synthesized products were deduced based on elemental analysis and spectral data (El‐Kazak & Ibrahim, 2013). Moreover, this compound has been mentioned in the context of ring-chain isomerism, where its derivatives were found to be subject to ring–chain isomerization in solution, depending on the solvent and the length of the substituent (Pryadeina et al., 2008).
Antimicrobial and Antitumor Activities
The synthesized compounds, including derivatives of this compound, have been screened for their antimicrobial activity, indicating the potential of these compounds in therapeutic applications (El‐Kazak & Ibrahim, 2013). Furthermore, a novel compound within this family demonstrated significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, suggesting its potential as a potent antitumor drug (Gomha et al., 2017).
Structural and Conformational Studies
The compound and its derivatives have been extensively studied for their molecular structures. Studies include the use of FT-IR spectroscopy and single crystal X-ray diffraction to characterize the title molecule and its derivatives. These studies provide insights into the molecular structure, electronic properties, and molecular electrostatic potential of these compounds, which are critical for understanding their chemical behavior and potential applications (Acar et al., 2017). Additionally, variations in substituents at different positions in the molecular scaffold have been shown to result in significant differences in intermolecular interaction patterns, further highlighting the compound's structural versatility (Nagarajaiah & Begum, 2014).
Properties
Molecular Formula |
C23H19N5O3 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 6-cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C23H19N5O3/c1-4-31-22(30)20-26-28(18-8-6-5-7-15(18)3)23-25-19(16-11-9-14(2)10-12-16)17(13-24)21(29)27(20)23/h5-12H,4H2,1-3H3 |
InChI Key |
WNACGRHPAGFFFN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=C(C=C3)C)C4=CC=CC=C4C |
Canonical SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=C(C=C3)C)C4=CC=CC=C4C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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